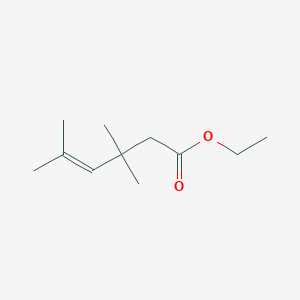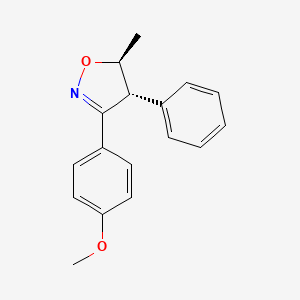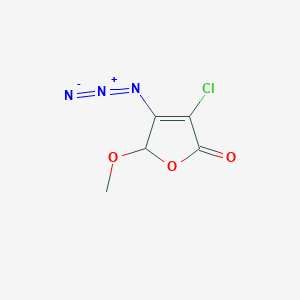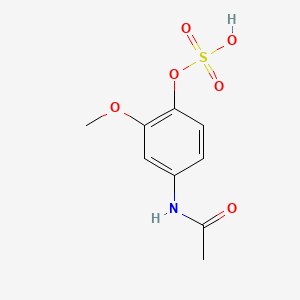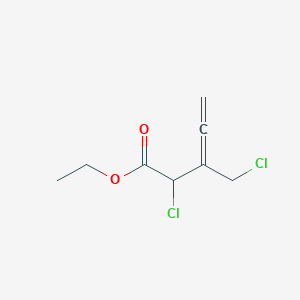
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate is an organic compound with a unique structure characterized by the presence of both chloro and chloromethyl groups attached to a penta-3,4-dienoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate typically involves the reaction of ethyl acetoacetate with phosphorus pentachloride (PCl5) to introduce the chloro groups. The reaction is carried out under controlled conditions to ensure the selective chlorination of the desired positions on the molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and chloromethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.
Reduction Reactions: Reduction can be used to remove the chloro groups or to convert them into other functional groups.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for bioactive molecules.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate exerts its effects involves the interaction of its chloro and chloromethyl groups with various molecular targets. These interactions can lead to the formation of covalent bonds with nucleophilic sites on enzymes or other proteins, thereby inhibiting their activity. The specific pathways involved depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-chloro-3-(methyl)penta-3,4-dienoate
- Ethyl 2-bromo-3-(chloromethyl)penta-3,4-dienoate
- Ethyl 2-chloro-3-(chloromethyl)but-3-enoate
Uniqueness
Ethyl 2-chloro-3-(chloromethyl)penta-3,4-dienoate is unique due to the specific positioning of its chloro and chloromethyl groups, which confer distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
59569-10-7 |
|---|---|
Molekularformel |
C8H10Cl2O2 |
Molekulargewicht |
209.07 g/mol |
InChI |
InChI=1S/C8H10Cl2O2/c1-3-6(5-9)7(10)8(11)12-4-2/h7H,1,4-5H2,2H3 |
InChI-Schlüssel |
PZWAIAYBLFZQRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C(=C=C)CCl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


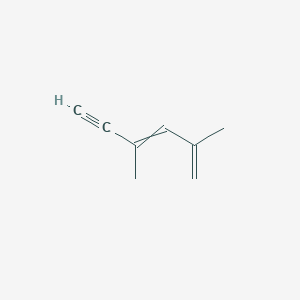

![Methyl 2-{[(benzyloxy)carbonyl]amino}but-2-enoate](/img/structure/B14595157.png)
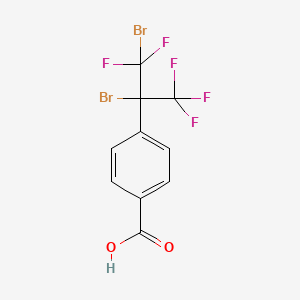
![3,3-Dichloro-4-(4-nitrophenyl)-1-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14595172.png)
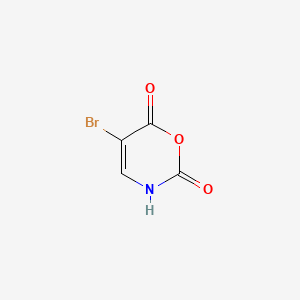
![[1-(4'-Methyl[1,1'-biphenyl]-4-yl)ethanesulfinyl]acetic acid](/img/structure/B14595182.png)

